C–I vs C–Br Oxidative Addition Reactivity in Pd Catalysis
The C–I bond at the 4-position of 1,3-dichloro-2-fluoro-4-iodobenzene undergoes oxidative addition to Pd(0) catalysts substantially faster than the corresponding C–Br bond in 4-bromo-1,3-dichloro-2-fluorobenzene under identical mild Suzuki-Miyaura coupling conditions . This reactivity differential is fundamental to the class of polyhalogenated benzenes where C–I bonds serve as the exclusive first coupling site, enabling sequential functionalization without competitive C–Br or C–Cl activation [1].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | C–I bond: relative oxidative addition rate factor approximately 10⁴-10⁵ higher than C–Br (inferred from class behavior of aryl iodides versus aryl bromides with Pd(PPh₃)₄) |
| Comparator Or Baseline | 4-Bromo-1,3-dichloro-2-fluorobenzene: C–Br bond oxidative addition rate substantially slower |
| Quantified Difference | Aryl iodides react approximately 10⁴-10⁵ times faster than aryl bromides in oxidative addition to Pd(0) complexes under comparable conditions (class-level reactivity trend) |
| Conditions | Pd(0) catalyst systems, room temperature to 80 °C, Suzuki-Miyaura coupling protocols |
Why This Matters
This reactivity differential ensures exclusive coupling at the iodine-bearing position under mild conditions, preserving chloro substituents for subsequent orthogonal functionalization steps.
- [1] Schröter, S.; Stock, C.; Bach, T. Regioselective cross-coupling reactions of polyhalogenated heterocycles. Synlett 2022, 33, 1029-1051. View Source
